5-azaspiro[2.4]heptane-7-carboxylic acid
Overview
Description
5-Azaspiro[24]heptane-7-carboxylic acid is a heterocyclic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azaspiro[2.4]heptane-7-carboxylic acid can be achieved through several methods. One common approach involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH) . Another method involves the rearrangement of specific intermediates under anhydrous conditions .
Industrial Production Methods
For industrial-scale production, the synthesis process needs to be efficient and cost-effective. One such method involves the use of readily available raw materials and simple processes to achieve high optical purity (>99.0% ee), making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for protection . Reaction conditions often involve anhydrous environments and specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butoxycarbonyl protection can lead to the formation of Boc-protected derivatives .
Scientific Research Applications
5-Azaspiro[2.4]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the case of ledipasvir synthesis, the compound acts as a key intermediate that interacts with the NS5A protein, inhibiting its function and thereby preventing the replication of the hepatitis C virus .
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
- 5-[(benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
Uniqueness
5-Azaspiro[2.4]heptane-7-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the development of new materials with specialized functions.
Properties
IUPAC Name |
5-azaspiro[2.4]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWMEGIVQLEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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